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N-Acetyl-L-aspartic acid-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Acetyl-L-aspartic acid-d3	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a deuterated analog of N-Acetyl-L-aspartic acid (NAA), a molecule of high abundance and significance in the central nervous system. This stable isotope-labeled compound has become an indispensable tool in neuroscience and clinical research, primarily for the precise quantification of endogenous NAA levels. Its application is particularly crucial in the study of neurological disorders such as Canavan disease, where NAA metabolism is impaired. This guide provides a comprehensive overview of the discovery, significance, and technical application of NAA-d3.

Core Concepts: Discovery and Significance

N-Acetyl-L-aspartic acid was first discovered in 1956.[1] It is the second most concentrated molecule in the brain, following the amino acid glutamate.[2][3] NAA is synthesized in neuronal mitochondria from L-aspartic acid and acetyl-coenzyme A.[2][3] Its functions are multifaceted and include serving as a neuronal osmolyte, a source of acetate for myelin synthesis, and a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[2][3]

The significance of NAA is underscored in the context of Canavan disease, a fatal autosomal recessive leukodystrophy.[4][5] This devastating neurological disorder is caused by a deficiency of the enzyme aspartoacylase (ASPA), which is responsible for hydrolyzing NAA into acetate and L-aspartate.[5][6][7][8] The resulting accumulation of NAA in the brain leads to spongiform white matter degeneration and severe neurological symptoms.[6][8] Consequently, the accurate



quantification of NAA in biological fluids, such as urine, is a key diagnostic marker for Canavan disease.[4][9]

The development of **N-Acetyl-L-aspartic acid-d3**, a stable isotope-labeled version of NAA, has revolutionized the ability to precisely measure endogenous NAA levels.[2][10] By incorporating deuterium atoms, NAA-d3 serves as an ideal internal standard in mass spectrometry-based analytical methods.[2][10] Its chemical behavior is nearly identical to that of endogenous NAA, yet it is distinguishable by its higher mass, allowing for accurate and reproducible quantification through isotope dilution techniques.[2][4]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of **N-Acetyl-L-aspartic acid-d3** is presented in the table below.

Property	Value	Reference
Chemical Formula	C6H6D3NO5	[2]
Molecular Weight	178.16 Da	[2][11]
CAS Number	284665-15-2	[2]
Appearance	White to off-white powder	
Purity	Typically ≥98% (isotopic)	_
Synonyms	N-Acetyl-L-aspartic-d3 Acid, Ac-DL-Asp-OH-d3	[11]

Analytical Applications and Methodologies

N-Acetyl-L-aspartic acid-d3 is predominantly used as an internal standard for the quantification of NAA in various biological matrices, including urine, plasma, cerebrospinal fluid, and brain tissue.[2][4][12] The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]

Quantitative Analysis of NAA in Urine by LC-MS/MS

Foundational & Exploratory





A widely adopted method for the diagnosis of Canavan disease involves the quantification of NAA in urine using NAA-d3 as an internal standard. A typical experimental protocol is detailed below.

Experimental Protocol: Quantification of Urinary NAA

- Sample Preparation:
 - A known amount of N-Acetyl-L-aspartic acid-d3 internal standard is added to an untreated urine sample.[4][9] This "dilute and shoot" approach is simple and avoids complex extraction or derivatization steps.[4][9]
- Chromatographic Separation:
 - The mixture is injected into a liquid chromatography system.[4][9]
 - Separation is typically achieved on a C8 or C18 reversed-phase column.[4][9]
 - A common mobile phase consists of an isocratic mixture of acetonitrile and water with a small percentage of formic acid to improve ionization.[4][9]
- Mass Spectrometric Detection:
 - The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[4][9]
 - Quantification is performed using Multiple Reaction Monitoring (MRM). Specific precursorto-product ion transitions are monitored for both NAA and NAA-d3.[9]

A summary of typical LC-MS/MS parameters for the analysis of NAA using NAA-d3 is provided in the table below.

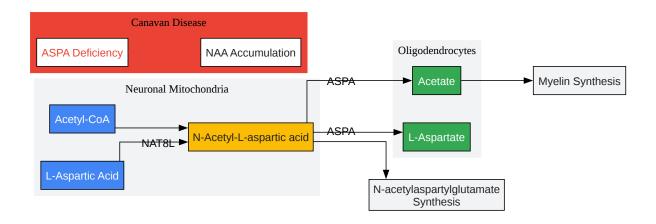


Parameter	Value	Reference
Chromatography Column	C8 minibore column	[4]
Mobile Phase	50% acetonitrile with 0.05% formic acid	[4]
Flow Rate	0.25 mL/min	[4][9]
Retention Time (NAA)	~1.6 min	[4][9]
Ionization Mode	Negative Electrospray Ionization (ESI)	[4][9]
MRM Transition (NAA)	m/z 174 -> 88, 174 -> 130, 174 -> 58	[9]
MRM Transition (NAA-d3)	m/z 177 -> 89	[9]
Linearity	Up to 2000 μmol/L	[4]
Limit of Quantification (LOQ)	1 μmol/L	[4][9]
Inter- and Intra-assay CV	< 7%	[4]
Recovery	98.9 - 102.5%	[4]

Visualizing the Core Concepts

To further elucidate the role and application of **N-Acetyl-L-aspartic acid-d3**, the following diagrams illustrate key pathways and workflows.

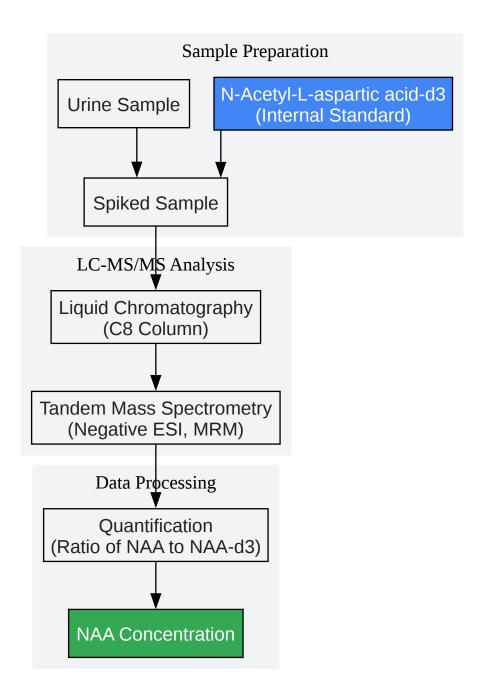




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Figure 1: Simplified metabolic pathway of N-Acetyl-L-aspartic acid (NAA).

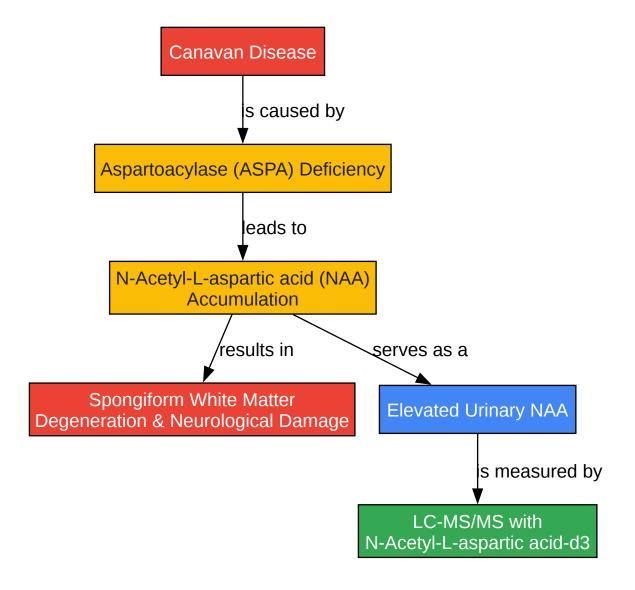




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Figure 2: Experimental workflow for the quantification of NAA using NAA-d3.





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Figure 3: Logical relationship of NAA and its deuterated standard to Canavan Disease.

Conclusion

N-Acetyl-L-aspartic acid-d3 is a critical tool for researchers and clinicians in the field of neuroscience and inborn errors of metabolism. Its use as an internal standard in mass spectrometry-based methods allows for the highly accurate and precise quantification of N-Acetyl-L-aspartic acid. This capability is fundamental for the diagnosis and monitoring of Canavan disease and provides a valuable methodology for further research into the multifaceted roles of NAA in the central nervous system. The detailed protocols and data presented in this guide offer a solid foundation for the implementation of these analytical techniques in a research or clinical setting.



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